molecular formula C22H24N4O2 B11563840 Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11563840
M. Wt: 376.5 g/mol
InChI Key: LUVXYSQSPZEDJH-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications due to their structural similarity to naturally occurring nucleotides

Chemical Reactions Analysis

Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at the benzylic position typically yields brominated derivatives .

Scientific Research Applications

Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with biological macromolecules. The benzimidazole nucleus allows it to bind to nucleic acids and proteins, potentially inhibiting their function . This interaction can disrupt cellular processes, leading to its observed biological effects. The molecular targets and pathways involved vary depending on the specific application, but often include inhibition of DNA synthesis and enzyme activity .

Comparison with Similar Compounds

Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H24N4O2/c1-5-28-21(27)19-14(2)23-22-24-17-8-6-7-9-18(17)26(22)20(19)15-10-12-16(13-11-15)25(3)4/h6-13,20H,5H2,1-4H3,(H,23,24)

InChI Key

LUVXYSQSPZEDJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

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